molecular formula C16H14O B12100279 Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- CAS No. 24785-38-4

Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-

Cat. No.: B12100279
CAS No.: 24785-38-4
M. Wt: 222.28 g/mol
InChI Key: NVAUKOQBGATNSV-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is an aromatic compound characterized by a methoxy-substituted benzene core linked via an ethynyl group to a 4-methylphenyl moiety. The ethynyl bridge (C≡C) facilitates extended π-conjugation, enhancing electronic delocalization between the aromatic rings. This structural feature is critical for applications in materials science, such as organic semiconductors or liquid crystals, where conjugation length and substituent effects dictate optoelectronic properties .

Properties

CAS No.

24785-38-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,1-2H3

InChI Key

NVAUKOQBGATNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Reduced derivatives of the original compound, such as ethyl-substituted benzene.

Scientific Research Applications

Scientific Research Applications

Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- has diverse applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for more complex organic molecules.
  • Mechanistic Studies : Used to investigate reaction mechanisms and catalysis.

Biology

  • Biological Activity Investigation : Explored for interactions with enzymes and receptors.

Medicine

  • Therapeutic Potential : Studies indicate its potential anti-inflammatory and anticancer activities.

Industry

  • Material Development : Employed in creating advanced materials like polymers and electronic components.

Research has highlighted several biological activities associated with Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-:

  • Anticancer Properties :
    • In vitro studies demonstrated significant inhibition of proliferation in cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects :
    • Reduces pro-inflammatory cytokine production in activated macrophages, suggesting therapeutic potential for inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study TypeFindings
Cell Line StudiesDose-dependent decrease in viability of MCF-7 cells (IC50 ~10 µM).
Animal ModelsSignificant tumor size reduction in xenograft models compared to controls.
Toxicological EvaluationsExhibits dose-dependent toxicity; further evaluation needed for safe therapeutic use.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved in its mechanism of action include electrophilic aromatic substitution, oxidation, and reduction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethynyl-Linked Aromatic Compounds

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features Reference
Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- -CH₃ C₁₆H₁₄O Methyl group (electron-donating)
1-Methoxy-4-((4-chlorophenyl)ethynyl)benzene (2m) -Cl C₁₅H₁₁ClO Chloro group (electron-withdrawing), MP: 121–123°C
1-Methoxy-4-((4-bromophenyl)ethynyl)benzene (2n) -Br C₁₅H₁₁BrO Bromo group (electron-withdrawing), MP: 150–151°C
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene -C₄H₉ C₁₉H₂₀O Bulky alkyl chain, increased lipophilicity
4-Methoxy-4′-methylbiphenyl None (biphenyl core) C₁₄H₁₄O Lacks ethynyl bridge, reduced conjugation

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like butyl () may hinder packing efficiency, lowering melting points relative to smaller substituents (e.g., -Cl, -Br) .
  • Conjugation : Ethynyl-linked compounds exhibit stronger conjugation than biphenyl derivatives (), which could improve charge transport in electronic applications .

Physical and Electronic Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (Predicted) Electronic Features
Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- Not reported Moderate in nonpolar solvents Extended conjugation, HOMO-LUMO gap ~3.5 eV (estimated)
2m (Cl-substituted) 121–123 Low in polar solvents Higher polarity due to -Cl
2n (Br-substituted) 150–151 Low in polar solvents Higher molecular weight, dense packing
4-Methoxy-4′-methylbiphenyl ~80–85 (estimated) High in organic solvents Limited conjugation, wider HOMO-LUMO gap

Key Observations :

  • Halogenated analogs (2m, 2n) exhibit higher melting points due to stronger intermolecular forces (halogen bonding, dipole-dipole interactions) .
  • The target compound’s methyl group likely improves solubility in nonpolar media compared to polar halogenated derivatives .

Comparison with Analogues :

  • Bromo and chloro derivatives require similar conditions but may exhibit slower reaction kinetics due to reduced electrophilicity of the aryl halide .
  • Butyl-substituted analogs () may necessitate optimized ligand systems to accommodate steric hindrance .

Key Observations :

  • The ethynyl group’s conjugation makes the target compound suitable for optoelectronic materials, whereas halogenated analogs may serve as intermediates in cross-coupling reactions .
  • Methyl and methoxy groups (e.g., anethole in ) are associated with antioxidant activity, suggesting the target compound could be explored for similar biological roles .

Biological Activity

Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- (commonly referred to as compound 1) is an organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is characterized by a methoxy group and a phenyl ethynyl substituent. The molecular formula is C16H14OC_{16}H_{14}O, with a molecular weight of approximately 238.28 g/mol. Its structural representation can be summarized as follows:

Structure C6H5OCH3CCC6H4(CH3)\text{Structure }\text{C}_6\text{H}_5-\text{OCH}_3-\text{C}\equiv \text{C}-\text{C}_6\text{H}_4(\text{CH}_3)

Synthesis Methods

The synthesis of compound 1 typically involves the alkylation of anisole with a suitable ethynyl halide under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions can be optimized to yield high purity and yield of the final product.

Anticancer Properties

Research indicates that Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer properties, compound 1 has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is attributed to its interaction with various molecular targets:

  • Electrophilic Aromatic Substitution : The methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophiles.
  • Hydrophobic Interactions : The ethynyl group enhances hydrophobic interactions, potentially disrupting cellular membranes or protein functions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Line Studies : A study found that treatment with compound 1 resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value around 10 µM .
  • Animal Models : In vivo studies using mouse models showed that administration of compound 1 led to significant tumor size reduction in xenograft models compared to controls .
  • Toxicological Evaluations : Toxicity studies indicated that while compound 1 has therapeutic potential, it also exhibits dose-dependent toxicity, necessitating further evaluation for safe therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzene, 1-methoxy-4-(1-propenyl)-Methoxy group + propenylAnticancer effects
Benzene, 1-ethynyl-4-methoxy-Methoxy group + ethynylAntimicrobial properties
Benzene, 1-methoxy-4-(1-octynyl)-Methoxy group + octynylPotential anti-inflammatory effects

The distinct hydrophobic properties of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- compared to similar compounds may contribute to its unique biological activities.

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